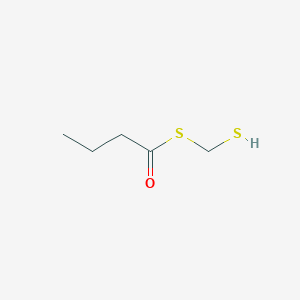
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a chemical compound derived from acridine. It is known for its antiseptic properties and has been used in various scientific and medical applications. The compound is characterized by its bright yellow color and is often used as a dye in biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .
科学研究应用
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.
Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.
Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.
Industry: Applied in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
相似化合物的比较
Similar Compounds
Acriflavine: Another acridine derivative with similar antiseptic properties.
Proflavine: Known for its use as a disinfectant and in biological staining.
Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology.
Uniqueness
Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is unique due to its dual functionality as both an antiseptic and a fluorescent dye. Its ability to intercalate DNA makes it particularly valuable in both medical and research applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
634614-05-4 |
|---|---|
分子式 |
C28H28N6O4S |
分子量 |
544.6 g/mol |
IUPAC 名称 |
10-methylacridin-10-ium-3,6-diamine;sulfate |
InChI |
InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4) |
InChI 键 |
AGDVEFMKMGMEIA-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


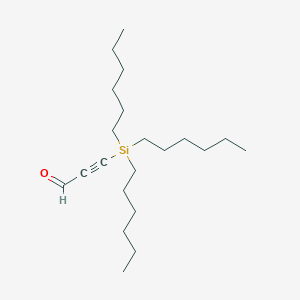
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
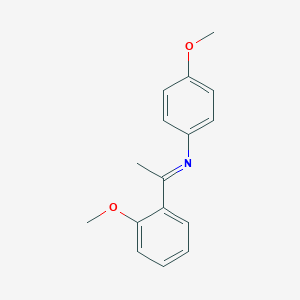
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


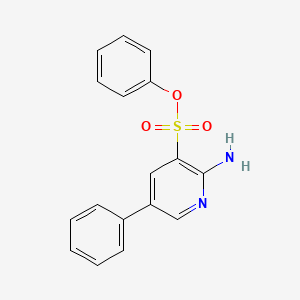

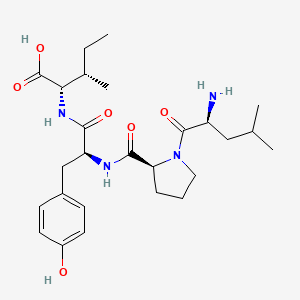
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
